6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C15H15Cl2N5S |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
6-(2,5-dichlorophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15Cl2N5S/c1-21-6-4-9(5-7-21)13-18-19-15-22(13)20-14(23-15)11-8-10(16)2-3-12(11)17/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
ORIQCLOBWVRFBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Key Characterization Data
| Property | Value/Observation | Method |
|---|---|---|
| Yield | 68–75% (conventional); 85–90% (microwave) | Gravimetric |
| Melting Point | 214–216°C | DSC |
| ¹H NMR (DMSO-d₆) | δ 7.85 (d, 2H, Ar-Cl), 3.15 (m, 4H, piperidine), 2.35 (s, 3H, CH₃) | 400 MHz |
| HRMS | [M+H]⁺ calc. 438.02; found 438.03 | ESI-MS |
Purification and Scalability
- Recrystallization : Ethanol (for intermediates) and DMF (for final product) ensure high purity (>98%).
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves minor impurities.
Mechanistic Insights
- Cyclodehydration : POCl₃ activates the carboxylic acid, facilitating nucleophilic attack by thiosemicarbazide.
- Triazole Formation : The thiadiazole-2-amine undergoes oxidative cyclization with nitrous acid (HNO₂), generating the triazole ring.
Challenges and Solutions
- Low Solubility : DMF or dimethyl sulfoxide (DMSO) is used for reactions involving polar intermediates.
- Byproduct Formation : Excess POCl₃ is removed via vacuum distillation to minimize phosphorous-containing impurities.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 2,5-dichlorophenyl group in the target compound provides strong EW effects, comparable to nitro or bromo substituents in analogues . This enhances binding to electron-rich biological targets (e.g., enzyme active sites).
- Steric Effects: Bulky substituents (e.g., naphthyloxy in ) may limit membrane permeability but enhance intercalation with DNA or proteins. The target compound’s dichlorophenyl group balances steric bulk and lipophilicity.
Pharmacological Activity Profiles
Antimicrobial Activity
- Compounds with halogenated aryl groups (e.g., 2,4-dichlorophenyl in ) exhibit potent anti-tubercular activity due to enhanced membrane penetration and target inhibition. The target compound’s dichlorophenyl group may similarly disrupt mycobacterial cell walls.
- Piperidinyl-containing analogues are understudied, but related piperazine derivatives show CNS-targeted antimicrobial effects .
Anticancer Activity
- Fluoro- and methoxy-substituted triazolo-thiadiazoles (e.g., ) demonstrate apoptosis induction via ROS generation. The target compound lacks these groups but may leverage Cl-induced oxidative stress.
- Naphthyloxy derivatives () show superior cytotoxicity, suggesting that aromatic bulk correlates with anticancer potency.
Anti-Inflammatory Activity
- Methoxy-substituted analogues (e.g., 3,4-dimethoxyphenyl in ) inhibit COX-2 and TNF-α. The target compound’s dichlorophenyl group may similarly modulate inflammatory pathways.
Physicochemical Properties
- Melting Point: Analogues with halogenated aryl groups exhibit high melting points (e.g., 214°C for ), suggesting the target compound will similarly display thermal stability.
- Solubility: Piperidinyl derivatives are more soluble in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogues.
Structure-Activity Relationship (SAR) Insights
Position 3 Modifications: Piperidinyl vs.
Position 6 Modifications:
- Dichlorophenyl vs. Dibromophenyl: Cl has lower atomic radius than Br, reducing steric hindrance while maintaining EW effects.
- Nitro vs. Methoxy: Nitro groups () increase reactivity but may elevate toxicity, whereas methoxy groups () improve metabolic stability.
Biological Activity
6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound belonging to the class of triazolothiadiazoles. This compound has garnered interest in pharmacological research due to its potential therapeutic applications. This article summarizes its biological activities, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H15Cl2N5S |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | 6-(2,5-dichlorophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| InChI Key | ORIQCLOBWVRFBR-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various physiological processes. The compound may exert its effects by modulating the activity of these targets through binding interactions. This modulation can lead to various pharmacological effects including anti-inflammatory and anticancer activities.
Potential Targets
- Enzymes: Modulation of enzyme activity related to metabolic pathways.
- Receptors: Interaction with neurotransmitter receptors influencing neurological functions.
Anticancer Activity
Research indicates that triazolothiadiazole derivatives exhibit notable anticancer properties. In a study involving various cancer cell lines, compounds similar to 6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated significant cytotoxic effects. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colon cancer).
- IC50 Values: Notable compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against different cancer types .
Antimicrobial Activity
Triazolothiadiazoles have shown promise as antimicrobial agents. They have been evaluated against various bacterial strains and have demonstrated effectiveness comparable to standard antibiotics .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Some derivatives have been reported to reduce inflammation markers in preclinical models .
Study 1: Anticancer Efficacy
In a comparative study examining the anticancer efficacy of triazolothiadiazole derivatives:
- Objective: To evaluate the cytotoxic effects on human cancer cell lines.
- Findings: Several derivatives exhibited significant growth inhibition in MCF-7 and HCT-116 cells with IC50 values indicating potent activity .
Study 2: Antimicrobial Screening
A screening of various triazolothiadiazole compounds against pathogenic bacteria revealed:
Q & A
Basic: What are the common synthetic routes for synthesizing this compound?
Answer:
The compound is synthesized via multi-step reactions, typically involving:
- Cyclization reactions to form the triazolothiadiazole core (e.g., using hydrazine derivatives and thiocarbonyl compounds under acidic/basic conditions).
- [3+2] Cycloadditions with dipolarophiles like methyl acrylate, where metal catalysts (e.g., Cu(OTf)₂) improve diastereoselectivity (trans:cis ratio up to 85:15) .
- Substitution reactions to introduce the 2,5-dichlorophenyl and piperidinyl groups.
Key Optimization:
- Thermodynamic control in metal-catalyzed reactions enhances selectivity.
- Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products like ring-opened thiosemicarbazides .
Advanced: How can diastereoselectivity in [3+2] cycloadditions be optimized during synthesis?
Answer:
Diastereoselectivity depends on catalyst choice and reaction kinetics. For example:
| Dipolarophile | Catalyst | Product Type | Diastereoselectivity |
|---|---|---|---|
| CH₂=CHCOOCH₃ | Cu(OTf)₂ | Spirocyclic oxadiazoline | 85:15 (trans:cis) |
| PhC≡CH | None | Triazole-fused system | Not observed |
Methodological Recommendations:
- Use Cu(OTf)₂ to stabilize transition states favoring trans products.
- Monitor reaction progress via HPLC to detect early-stage intermediates.
Basic: What characterization techniques confirm the compound’s structural integrity?
Answer:
- 1H NMR/IR Spectroscopy: Identifies functional groups (e.g., piperidinyl protons, triazole-thiadiazole ring vibrations) .
- Elemental Analysis: Confirms stoichiometry (e.g., C, H, N, S content).
- HPLC Purity Testing: Ensures >95% purity by quantifying impurities .
Advanced: How can hydrolytic instability of the triazolothiadiazole core be mitigated for in vivo studies?
Answer:
The core is prone to hydrolysis under physiological pH. Strategies include:
- Prodrug Design: Mask reactive thiadiazole sulfur with ester/prodrug moieties .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the ring .
- Encapsulation: Use liposomal formulations to protect the compound during delivery .
Basic: What biological activities are reported for this compound?
Answer:
Triazolothiadiazoles exhibit:
- Antimicrobial Activity: Inhibition of fungal 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) .
- Anticancer Potential: Apoptosis induction in cancer cell lines through ROS generation .
- Anti-inflammatory Effects: COX-2 inhibition comparable to celecoxib in silico .
Advanced: How to resolve contradictory bioactivity data across structural analogs?
Answer:
Contradictions arise from substituent effects. For example:
| Compound | Substituents | Activity | Source |
|---|---|---|---|
| 6-(2-Methoxyphenyl) analog | Methoxy at position 2 | Reduced antifungal activity | |
| 6-(3,5-Dimethoxyphenyl) analog | Methoxy at positions 3,5 | Enhanced CYP51 binding (ΔG = -9.2 kcal/mol) |
Methodological Approach:
- Perform structure-activity relationship (SAR) studies using systematic substituent variation.
- Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .
Advanced: What in silico methods predict pharmacokinetic properties?
Answer:
- SwissADME Analysis: Predicts logP (2.1), solubility (-4.2 LogS), and drug-likeness (Lipinski compliance) .
- Molecular Dynamics Simulations: Assess blood-brain barrier permeability (e.g., PSA = 78 Ų suggests limited CNS penetration) .
- CYP450 Inhibition Profiling: Identifies metabolic liabilities (e.g., CYP3A4 inhibition risk) .
Advanced: How to design target interaction studies for mechanism elucidation?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like 14-α-demethylase. Refine with MM/GBSA binding energy calculations .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for enzyme-inhibitor complexes .
- CRISPR-Cas9 Knockout Models: Validate target specificity in cell lines (e.g., CYP51 knockout in Candida spp.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
